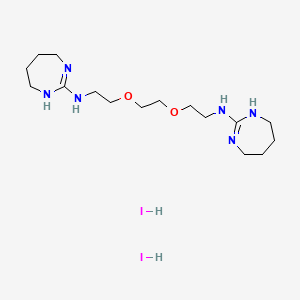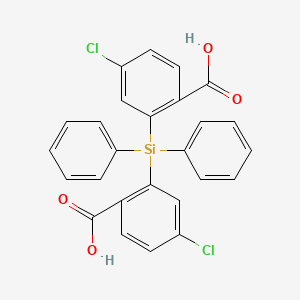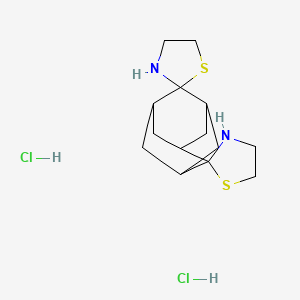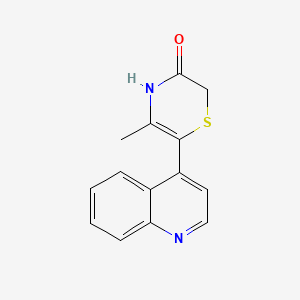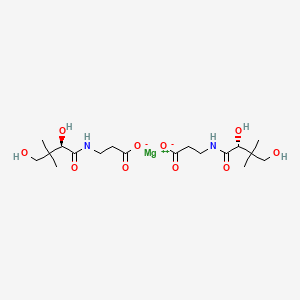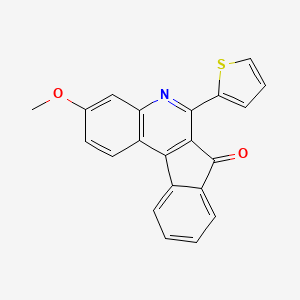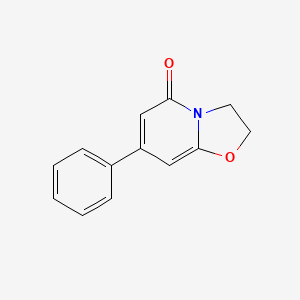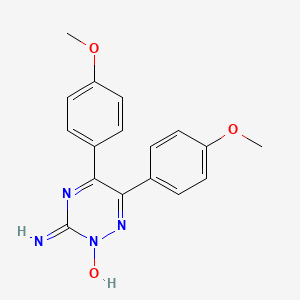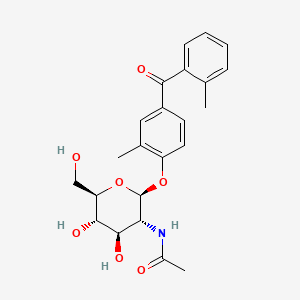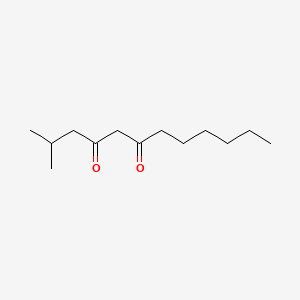
2-Methyldodecane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyldodecane-4,6-dione is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.32846 It is a dione, meaning it contains two ketone groups, specifically at the 4th and 6th positions of the dodecane chain
Preparation Methods
The synthesis of 2-Methyldodecane-4,6-dione can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2-methyl-1,3-dioxolane, followed by hydrolysis to yield the desired dione . Industrial production methods may involve the use of catalytic processes to optimize yield and purity. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency of the synthesis.
Chemical Reactions Analysis
2-Methyldodecane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The dione can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyldodecane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyldodecane-4,6-dione exerts its effects involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent .
Comparison with Similar Compounds
2-Methyldodecane-4,6-dione can be compared with other similar compounds, such as:
2-Methyl-4,6-dodecanedione: A closely related compound with similar chemical properties.
2-Methyl-1,4-naphthoquinone: Another dione with different structural features and applications.
Properties
CAS No. |
94231-93-3 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methyldodecane-4,6-dione |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-12(14)10-13(15)9-11(2)3/h11H,4-10H2,1-3H3 |
InChI Key |
PHVJAYGOLQGSCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


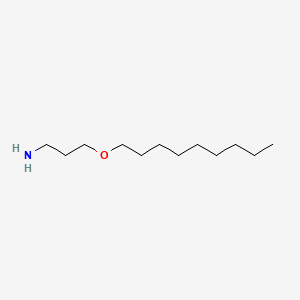
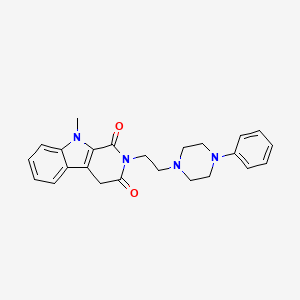
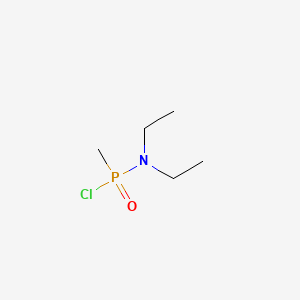
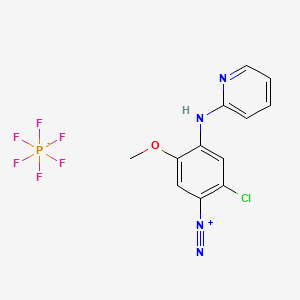
![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
